molecular formula C8H10N6O B371998 7-Methoxy-6-methylpteridine-2,4-diamine CAS No. 343347-40-0

7-Methoxy-6-methylpteridine-2,4-diamine

Cat. No.: B371998
CAS No.: 343347-40-0
M. Wt: 206.21g/mol
InChI Key: PBUUVJRZGWWXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-6-methylpteridine-2,4-diamine is a chemical compound of significant interest in antimicrobial research and development. Its primary characterized research application is as a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA), a crucial enzyme for DNA replication and repair in bacteria. This inhibitory activity was identified through a structure-guided design program, and the high-resolution (2.0 Å) X-ray crystal structure of this compound in complex with Streptococcus pneumoniae DNA ligase A is publicly available (PDB ID: 4GLW) . The compound belongs to the 2,4-diaminopteridine chemical class, a scaffold known to exhibit diverse biological activities. Related pteridine-2,4-diamine derivatives have been investigated as radical scavengers and inhibitors of lipoxygenase, suggesting potential applications in research related to oxidative stress and inflammation . Other structural analogs have been explored as inhibitors of dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii and Toxoplasma gondii , highlighting the versatility of this core structure in biochemical research. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343347-40-0

Molecular Formula

C8H10N6O

Molecular Weight

206.21g/mol

IUPAC Name

7-methoxy-6-methylpteridine-2,4-diamine

InChI

InChI=1S/C8H10N6O/c1-3-7(15-2)13-6-4(11-3)5(9)12-8(10)14-6/h1-2H3,(H4,9,10,12,13,14)

InChI Key

PBUUVJRZGWWXQU-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)OC

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)OC

Origin of Product

United States

Molecular Interactions and Target Engagement of 7 Methoxy 6 Methylpteridine 2,4 Diamine

Enzyme Inhibition Profiles and Specificity

The specificity of an inhibitor for its target enzyme over other related or unrelated enzymes is a critical determinant of its potential therapeutic utility and its mechanism of action.

Publicly available scientific literature and databases did not yield specific data concerning the direct inhibition of Dihydrofolate Reductase (DHFR) by 7-Methoxy-6-methylpteridine-2,4-diamine.

There is no available research characterizing the kinetic mechanism of this compound with DHFR.

Information regarding the species selectivity of this compound for pathogen versus mammalian DHFR is not available in the reviewed literature.

Specific data on the inhibition of Pteridine (B1203161) Reductase (PTR1) in parasitic organisms by this compound were not found in the surveyed scientific literature.

Peptide deformylase (PDF) is an essential bacterial enzyme that removes the N-formyl group from newly synthesized polypeptides, making it a key target for antibacterial drug discovery. nih.gov An in-silico investigation of various phytochemicals identified this compound as a potential interactor with bacterial PDF. nih.gov In a computational docking study, this compound was evaluated for its binding affinity to the enzyme's active site. nih.gov

The study reported a notable docking energy, suggesting a favorable interaction. nih.gov This computational result indicates that this compound may act as an inhibitor of this essential bacterial enzyme. nih.gov

Table 1: In-Silico Docking Energy of this compound against Bacterial Peptide Deformylase

CompoundTarget EnzymeMolDock Docking Energy (kJ/mol)Source
This compoundBacterial Peptide Deformylase (PDF)-84.0 nih.gov

Beyond peptide deformylase, this compound has been identified in complex with another essential microbial enzyme. Database records show that the compound has been co-crystallized with DNA Ligase A (PDB ID: 4GLW). leibniz-fli.de DNA ligases are crucial for joining breaks in the phosphodiester backbone of DNA, a process vital for DNA replication, repair, and recombination. leibniz-fli.de The existence of a crystal structure of this compound in a complex with DNA Ligase A suggests it binds to and may inhibit this enzyme, presenting another potential mechanism for antimicrobial activity. leibniz-fli.de

Other potential microbial targets that have been investigated for different phytochemicals include UDP-galactopyranose mutase and protein tyrosine phosphatases, although direct interaction data for this compound with these enzymes is not available. nih.govmdpi.com

Inhibition of Dihydrofolate Reductase (DHFR) from Diverse Sources

Characterization of Ligand-Protein Binding Dynamics

The interaction between a ligand, such as this compound, and its protein target is a dynamic process governed by thermodynamic and kinetic parameters. While specific experimental data on the binding dynamics of this compound is not extensively available in the public domain, the principles governing such interactions are well-established for related pteridine derivatives and other small molecule inhibitors.

The affinity of a ligand for its target is a critical determinant of its potency. This is thermodynamically described by the Gibbs free energy of binding (ΔG), which is related to the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The binding process is also characterized by kinetic parameters: the association rate constant (kon) and the dissociation rate constant (koff). These parameters determine how quickly a ligand binds to its target and how long it remains bound, respectively. The ratio of koff to kon is equal to the Kd. nih.gov

For pteridine derivatives, which often act as enzyme inhibitors, these parameters are crucial for their pharmacological effect. A rapid association and slow dissociation (low koff) can lead to a prolonged duration of action. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics assays are typically employed to determine these thermodynamic and kinetic constants for ligand-target pairs. However, specific studies detailing these values for this compound are not prominently found in the reviewed scientific literature.

The binding of a ligand to a protein is rarely a simple "lock-and-key" event. Often, it involves a dynamic interplay where both the ligand and the protein may undergo conformational changes to achieve an optimal fit, a concept known as "induced fit". psu.edugersteinlab.org These conformational changes can range from subtle side-chain rearrangements to large-scale domain movements in the protein. nih.gov Such changes are fundamental to the protein's function and can, for instance, trap the enzyme in an inactive state.

The binding of a ligand can also shift the conformational equilibrium of a protein, where the protein exists as an ensemble of different conformations. psu.edugersteinlab.orgresearchgate.net The ligand may selectively bind to and stabilize a specific conformation, thereby altering the protein's activity. psu.edugersteinlab.org X-ray crystallography of the protein-ligand complex, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are powerful techniques used to visualize these conformational changes at an atomic level. While the crystal structure of this compound in complex with DNA ligase A exists, detailed studies analyzing the specific conformational changes induced upon its binding are not extensively published. leibniz-fli.de

Computational Approaches to Ligand-Target Interactions

In the absence of extensive experimental data, computational methods provide valuable insights into the molecular interactions of ligands like this compound. These in-silico techniques can predict binding modes, estimate binding affinities, and help in the rational design of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been utilized to investigate the interaction of this compound with potential biological targets.

One notable identified target is DNA ligase A . A record in the JenaLib Database of Hetero Components indicates that this compound (with the identifier 0XT) exists in a complex with DNA ligase A from an unspecified organism, with the corresponding Protein Data Bank (PDB) ID 4GLW . leibniz-fli.de This suggests a direct interaction and provides a structural basis for its potential role as a DNA ligase inhibitor.

Furthermore, an in-silico investigation into antibacterial phytochemicals performed molecular docking of this compound against several bacterial protein targets. mdpi.com The study reported the following MolDock docking energies, which are a measure of the predicted binding affinity (a more negative value indicates a better-predicted affinity):

Target ProteinPDB IDOrganismMolDock Docking Energy (kJ/mol)
Peptide Deformylase1G2AEscherichia coli-84.0
Protein Tyrosine Phosphatase A1U2QMycobacterium tuberculosisNot specified in top results
UDP-Galactopyranose Mutase4RPHMycobacterium tuberculosisNot specified in top results

This table is generated based on the data available in the cited source. Docking energies for some targets were not explicitly mentioned in the primary text of the source. mdpi.com

These docking studies suggest that this compound has the potential to bind to multiple bacterial enzymes, highlighting its potential as a broad-spectrum antibacterial agent. mdpi.com

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions compared to the static picture provided by molecular docking. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of a docked pose, characterize the detailed interactions between the ligand and protein, and observe conformational changes in the binding site. nih.govyoutube.com

For a ligand like this compound, MD simulations of its complex with a target such as DNA ligase A (from PDB: 4GLW) would be instrumental in elucidating the precise binding mode. Such simulations could reveal key hydrogen bonds, hydrophobic interactions, and the role of water molecules in mediating the interaction, thereby providing a deeper understanding of the determinants of binding affinity and specificity. However, specific publications detailing MD simulations for this compound were not identified in the performed searches.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding which molecular properties are important for their biological function.

While a specific QSAR study for this compound was not found, numerous QSAR analyses have been performed on various series of pteridine derivatives, targeting different enzymes. These studies often employ a range of molecular descriptors, including:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and orbital energies (e.g., HOMO and LUMO).

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Steric descriptors: Related to the size and shape of the molecule.

Both 2D-QSAR and 3D-QSAR methods are applied to pteridine derivatives. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These models have proven useful in the rational design of novel pteridine-based inhibitors for various targets, including kinases and reductases.

Structural Biology Techniques for Ligand-Receptor Complex Elucidation

The precise understanding of how a ligand interacts with its biological target at an atomic level is fundamental for structure-based drug design and for deciphering the mechanisms of biological recognition. For pteridine derivatives such as this compound, which are often designed as enzyme inhibitors, two powerful techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are cornerstones in elucidating the three-dimensional architecture of ligand-receptor complexes.

X-ray Crystallography of Enzyme-Pteridine Complexes

X-ray crystallography is a premier technique for providing high-resolution, static snapshots of molecules. nih.gov It has been instrumental in revealing the binding modes of numerous inhibitors to their target enzymes, including those with a pteridine core. This method involves crystallizing the target enzyme in a complex with the ligand of interest and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

While specific crystallographic data for this compound are not available in the public domain, extensive research on analogous pteridine-containing inhibitors, particularly those targeting dihydrofolate reductase (DHFR), provides a clear blueprint for how such interactions are studied. DHFR is a crucial enzyme in folate metabolism, and its inhibition is a key mechanism for various antimicrobial and anticancer drugs. zsmu.edu.ua

Studies on DHFR have revealed that pteridine-based inhibitors like methotrexate (B535133) bind tightly within the enzyme's active site. nih.gov The pteridine ring typically forms hydrogen bonds with conserved amino acid residues, such as Asp27 in E. coli DHFR, while other parts of the inhibitor make additional contacts, contributing to binding affinity and selectivity. researchgate.net For instance, the crystal structure of human DHFR in complex with folate has shown that the pteridine ring's orientation is critical for its function as a substrate, and potent inhibitors like methotrexate exploit this binding pocket but with a different orientation of the pteridine ring. nih.gov

The table below summarizes crystallographic data for selected pteridine derivatives in complex with DHFR, illustrating the types of interactions that are typically characterized.

Pteridine Derivative Target Enzyme PDB ID Resolution (Å) Key Interacting Residues Reference
MethotrexateHuman DHFR4FYSHighPhe31, Ile50, Ser59 nih.gov
Trimethoprim (B1683648)E. coli DHFR--Ile5, Phe31, Ile94 nih.gov
FolateHuman DHFR-2.0Asp27, Arg70 nih.gov
BiopterinChicken Liver DHFR-2.3Ala9, Ile16 electronicsandbooks.com

These structural studies provide invaluable insights into the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the recognition of the pteridine scaffold by the enzyme's active site. Such information is critical for the rational design of new, more potent, and selective inhibitors.

NMR Spectroscopy for Solution-State Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique to X-ray crystallography for studying ligand-receptor interactions. nih.gov Unlike crystallography, which provides a static picture of the complex in a crystalline state, NMR spectroscopy can characterize these interactions in solution, which can be more representative of the physiological environment. nih.gov NMR can provide information on the binding affinity, the conformation of the ligand when bound to the protein, and the dynamics of the interaction. researchgate.net

Several NMR techniques are employed to study the binding of ligands like pteridine derivatives to their target enzymes. Chemical shift perturbation (CSP) or titrations are often used to identify the amino acid residues of the protein that are involved in the binding event. When a ligand binds, it can induce changes in the local electronic environment of the nuclei of nearby amino acids, leading to shifts in their corresponding signals in the NMR spectrum. By monitoring these changes, the binding site can be mapped onto the protein's structure.

Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the bound ligand. The NOE is a phenomenon that depends on the distance between nuclei, and in trNOE experiments, the magnetization is transferred from the large protein to the smaller ligand, allowing the determination of the ligand's conformation when it is part of the much larger enzyme-ligand complex.

While specific NMR studies on this compound are not publicly documented, the methodology has been extensively applied to other pteridine-based inhibitors of DHFR, such as trimethoprim. nih.govresearchgate.net These studies have been crucial in understanding the dynamic nature of the enzyme-inhibitor interactions and the role of cofactors like NADPH in the binding process.

The following table outlines common NMR techniques and the information they provide in the context of studying pteridine-enzyme interactions.

NMR Technique Information Gained Typical Application Reference
Chemical Shift Perturbation (CSP)Identifies binding site on the proteinTitrating unlabeled ligand into an isotopically labeled protein solution. researchgate.net
Transferred NOE (trNOE)Determines the conformation of the bound ligandStudying the conformation of a small molecule when bound to a large protein. nih.gov
Saturation Transfer Difference (STD)Identifies which parts of the ligand are in close contact with the proteinMapping the binding epitope of a ligand. researchgate.net
Isothermal Titration Calorimetry (ITC)Measures binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS)Quantifying the energetics of the ligand-protein interaction. researchgate.net

Together, X-ray crystallography and NMR spectroscopy provide a comprehensive picture of the molecular interactions and target engagement of pteridine derivatives, which is essential for the development of new therapeutic agents.

Preclinical Biological Activity and Mechanistic Research of 7 Methoxy 6 Methylpteridine 2,4 Diamine

Antimicrobial Activities and Mechanisms

The 2,4-diamino substitution pattern on a heterocyclic ring is a well-established pharmacophore responsible for antimicrobial effects, most notably through the inhibition of the folate metabolic pathway. Pteridine (B1203161) derivatives have been tested for a variety of antimicrobial activities, showing promise that warrants further investigation. nih.gov

While specific studies detailing the antibacterial spectrum of 7-Methoxy-6-methylpteridine-2,4-diamine are not prominent in the literature, the activity of the 2,4-diaminopteridine (B74722) class is recognized. rsc.org The development of antibiotics targeting the essential folate pathway has been a successful strategy, with related 2,4-diaminopyrimidine (B92962) compounds like trimethoprim (B1683648) serving as a key example. nih.gov

Research into related compounds has demonstrated that the 2,4-diamino structure is crucial for antibacterial action. For instance, 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) derivatives have shown efficacy against a range of pathogens, including M. tuberculosis and ESKAPEE organisms. nih.gov The bactericidal action of some related antimicrobial compounds is associated with the destruction of bacterial barrier structures, leading to a reduction in viability. nih.gov This is often achieved through permeabilization of the cell membrane, a process that can occur rapidly upon exposure to the compound. nih.gov

The primary mechanism of antibacterial action for 2,4-diaminopteridines and related antifolates is the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and ultimately, DNA. nih.govnih.gov By blocking this enzyme, these compounds halt bacterial replication. Some advanced antifolates have been designed to possess dual mechanisms of action, combining DHFR inhibition with the ability to disrupt bacterial membranes, a strategy intended to overcome resistance. nih.gov

The 2,4-diaminopteridine scaffold has been extensively investigated for its potent activity against various protozoan parasites. These compounds are among the most promising nonclassical antifolates explored for treating opportunistic infections.

Plasmodium falciparum: Numerous 2,4-diaminopteridine and 2,4-diaminoquinazoline derivatives have demonstrated significant in vitro activity against P. falciparum, the parasite responsible for the most severe form of malaria. asm.orgresearchgate.net In a study testing 28 related derivatives, six compounds exhibited 50% inhibitory concentrations (IC₅₀) below 50 nM. asm.orgresearchgate.net The activity of these compounds suggests they are potent antimalarials. asm.org

Table 1: In Vitro Antimalarial Activity of Selected 2,4-Diaminoquinazoline Derivatives against P. falciparum

Compound Name Structure IC₅₀ (nM)
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline Quinazoline (B50416) Derivative 9
Pyrimethamine Pyrimidine Derivative 4200
Chlorcycloguanil Triazine Derivative 81

Data sourced from studies on related quinazoline derivatives, as presented in Antimicrobial Agents and Chemotherapy. asm.orgresearchgate.net

Toxoplasma gondii and Pneumocystis carinii: Novel 6,7-disubstituted 2,4-diaminopteridines have been identified as potent inhibitors of both T. gondii and P. carinii. nih.govnih.gov These compounds showed significant inhibition of T. gondii tachyzoite replication at concentrations from 0.1 to 10 µM and were more potent than the standard agent, pyrimethamine. nih.govnih.gov One derivative, 6,7-dibutyl-2,4-diaminopteridine, was a particularly effective inhibitor of the DHFR enzyme from both P. carinii and T. gondii. nih.govasm.org Similarly, certain 2,4-diaminopyrido[3,2-d]pyrimidine analogues have also shown high potency against the DHFR of both organisms. nih.gov

Table 2: Inhibitory Activity of 6,7-Disubstituted 2,4-Diaminopteridine Derivatives against Parasitic DHFR

Compound Name Parasite Target Enzyme IC₅₀ (µM)
6,7-dibutyl-2,4-diaminopteridine (GR92754) P. carinii DHFR 0.082
6,7-dibutyl-2,4-diaminopteridine (GR92754) T. gondii DHFR 0.018
AH10639 T. gondii DHFR 0.033
AH2504 T. gondii DHFR 0.025

Data sourced from studies on related pteridine derivatives, as presented in Antimicrobial Agents and Chemotherapy. nih.govasm.org

The antiparasitic activity of the 2,4-diaminopteridine class of compounds is primarily attributed to the targeted inhibition of the folate biosynthesis pathway, which is indispensable for parasite survival. asm.org The key molecular target within this pathway is the enzyme dihydrofolate reductase (DHFR). nih.govasm.org Parasites cannot salvage folates from their host and rely on their own DHFR for the de novo synthesis of essential DNA precursors. nih.gov The efficacy of these inhibitors stems from their ability to selectively bind to and inhibit parasitic DHFR at much lower concentrations than those required to inhibit the host (e.g., mammalian) enzyme. nih.govnih.gov This selectivity is a critical factor in their therapeutic potential, as it allows for the targeting of the pathogen with minimal effect on the host's cellular machinery. nih.gov

Antifungal Potential and Mechanisms

No specific studies detailing the antifungal activity or the mechanisms of action of this compound against fungal pathogens were identified in the search results.

Antiviral Activity

There is no available information from the conducted searches to suggest that this compound has been evaluated for its antiviral properties.

Anticancer Potential and Cellular Pathways

The following subsections on the anticancer potential of this compound could not be addressed due to a lack of specific research findings:

Anti-inflammatory and Antioxidant Properties

No significant research was found to support the anti-inflammatory or antioxidant properties of this compound.

Identified Biological Activity: Antibacterial Potential

While outside the direct scope of the requested outline, it is noteworthy that this compound has been identified as an inhibitor of bacterial DNA ligase A. The compound, also cataloged as CHEMBL2165173, is featured in the RCSB Protein Data Bank (PDB) under the entry 4GLW. leibniz-fli.dercsb.orgontosight.ai This entry details the crystal structure of DNA ligase A in a complex with the inhibitor. leibniz-fli.dercsb.org The research associated with this PDB entry focused on the structure-guided design and synthesis of novel DNA ligase inhibitors with anti-staphylococcal activity. rcsb.org

Additionally, an in-silico computational study investigating antibacterial phytochemicals included this compound. nih.govmdpi.com This study reported its docking energy with bacterial peptide deformylase, suggesting a potential, though computationally predicted, antibacterial mechanism. nih.govmdpi.com

Due to the scarcity of specific data for the requested biological activities, interactive data tables as requested in the instructions cannot be generated.

Modulation of Inflammatory Mediators and Pathways

The pteridine ring system is a core structure in many biologically significant molecules and has been a scaffold for the development of new therapeutic agents. nih.govresearchgate.net Derivatives of 2,4-diaminopteridine, in particular, have been investigated for their anti-inflammatory properties. nih.gov Research has shown that certain N-substituted 2,4-diaminopteridines can effectively modulate inflammatory responses in preclinical models. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com

For instance, in a rat model of colitis, several pteridine derivatives demonstrated efficacy at a concentration of 0.01 mmol/kg with minimal tissue damage. nih.govtandfonline.comnih.gov One notable derivative, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, exhibited a potent anti-inflammatory effect, achieving a 41% reduction in inflammation. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com This same compound also showed a 60% greater reduction of edema in a rat paw model compared to the nonselective COX-inhibitor, indomethacin. nih.govresearchgate.nettandfonline.com These findings suggest that the 2,4-diaminopteridine core is a promising scaffold for developing agents with significant anti-inflammatory properties. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com The anti-inflammatory effects of some pteridine derivatives are also linked to the inhibition of nitric oxide synthases. tandfonline.com

Radical Scavenging Activities and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked to chronic inflammation. nih.govresearchgate.nettandfonline.com ROS are produced during the inflammatory process and can damage macromolecules such as proteins, DNA, and lipids. nih.govresearchgate.net Consequently, compounds with dual anti-inflammatory and antioxidant activities are of significant therapeutic interest. nih.govresearchgate.net

Inhibition of Lipoxygenase Activity

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes and other inflammatory mediators from arachidonic acid. researchgate.netnih.gov The inhibition of LOX is a key target for anti-inflammatory drug development. researchgate.net Research has identified the 2,4-diaminopteridine core as a novel scaffold for LOX inhibitors. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com

Several N-alkylated 2,4-diaminopteridine derivatives have been shown to be potent inhibitors of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.govtandfonline.comnih.govtandfonline.com This suggests that compounds based on this structure could be effective in controlling inflammatory conditions where LOX-mediated pathways are significant. researchgate.net Molecular docking studies have been used to understand the interaction between these pteridine derivatives and the lipoxygenase enzyme, supporting the experimental findings. researchgate.netnih.gov The ability of these compounds to act as dual-target agents, possessing both antioxidant and LOX-inhibiting properties, makes them particularly promising. nih.govresearchgate.net

Inhibition of Soybean Lipoxygenase by Pteridine-2,4-diamine Derivatives

Compound IC50 (μM)
Derivative 1 0.1
Derivative 2 Potent Inhibition

This table presents a selection of data for illustrative purposes. For detailed information on specific derivatives, please refer to the cited literature.

Immunomodulatory Effects (e.g., as Immunosuppressants)

The pteridine structure is central to the well-known antifolate drug, methotrexate (B535133), which is widely used as an immunosuppressant to treat autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. nih.govresearchgate.net Methotrexate's mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair, thereby suppressing the proliferation of immune cells. nih.gov

The established use of methotrexate highlights the potential of the pteridine scaffold in immunomodulation. nih.govresearchgate.net Pteridines themselves can be released by immune cells upon activation and may play a role in the immune response. researchgate.net While direct evidence for the immunomodulatory or immunosuppressive effects of this compound is not currently available, the activities of related pteridine derivatives suggest this is a plausible area for future investigation. researchgate.net For example, other pteridine derivatives have been shown to attenuate inflammatory cytokine responses in vitro. researchgate.net The development of novel pteridine-based compounds continues to be an active area of research for new anti-inflammatory and immunosuppressive agents. researchgate.net

Advanced Research Strategies and Emerging Concepts

Combinatorial Chemistry and High-Throughput Screening of Pteridine (B1203161) Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse compounds from a common molecular scaffold. nih.gov This technique involves the systematic and repetitive linking of various "building blocks" to a core structure, creating a chemical library. nih.gov For a scaffold like 7-Methoxy-6-methylpteridine-2,4-diamine, the primary amino groups at the C2 and C4 positions serve as ideal handles for chemical modification.

The process begins with the core pteridine structure. Using techniques like split-mix synthesis, where a solid support resin is divided, coupled with a unique building block, and then recombined, vast libraries can be assembled. wikipedia.org These building blocks can be chosen to explore a wide range of chemical space, varying in properties such as size, charge, and hydrogen bonding potential. The goal is to create a library that maximizes diversity without necessarily synthesizing every possible compound, thus accelerating the discovery of "hits." combichemistry.com

Once a pteridine library is synthesized, it is subjected to high-throughput screening (HTS). HTS employs automated systems to test thousands of compounds against a specific biological target in a short period. nih.gov The screening can be target-based, measuring the inhibition of a specific enzyme, or cell-based, assessing a desired cellular response. The combination of combinatorial library synthesis and HTS allows researchers to efficiently sift through thousands of derivatives of this compound to identify initial lead compounds for further development. nih.gov

Table 1: Illustrative Combinatorial Library Based on the this compound Scaffold

This table exemplifies how different R-groups could be attached to the 2- and 4-amino positions to generate a focused library for screening.

Compound ID Core Scaffold R1 (at C2-amino) R2 (at C4-amino) Purpose of Modification
MMP-0017-Methoxy-6-methylpteridine-H-HParent Compound
MMP-0027-Methoxy-6-methylpteridine-Acetyl-HIntroduce hydrogen bond acceptor
MMP-0037-Methoxy-6-methylpteridine-H-CyclopropylExplore small hydrophobic pocket
MMP-0047-Methoxy-6-methylpteridine-SO2-Phenyl-HIntroduce larger aromatic group
MMP-0057-Methoxy-6-methylpteridine-Acetyl-CyclopropylCombine modifications

Fragment-Based Drug Discovery (FBDD) Approaches for Pteridine Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative to HTS for identifying lead compounds. youtube.com Instead of screening large, drug-like molecules, FBDD involves screening libraries of very small, low-molecular-weight compounds known as fragments. youtube.com These fragments typically bind to the target protein with weak affinity, but their binding is often highly efficient in terms of the number of heavy atoms involved. youtube.com

The process begins with screening a fragment library, which can contain a few thousand compounds, against a protein target using highly sensitive biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR). utmb.edu Once a fragment that binds to the target is identified, its binding mode is determined, often through X-ray crystallography. nih.govnih.gov This structural information is then used to "grow" the fragment by adding chemical functionalities to improve its potency or to "link" it with other nearby fragments to create a more potent, larger molecule. youtube.com

The pteridine scaffold itself can be considered a fragment or a starting point for FBDD. For instance, researchers could screen for fragments that bind to a target of interest and then use the this compound structure as a scaffold to link successful fragments or as a core to grow from, guided by the structural data. nih.govnih.gov This method is particularly useful for identifying novel binding pockets and developing highly optimized, potent, and selective inhibitors. nih.govnih.gov

Table 2: Hypothetical Fragment Hits and Growth Strategy for a Target Protein

Fragment ID Fragment Structure Binding Affinity (Kd) Binding Site Growth Strategy
Frag-ABenzimidazole250 µMHydrophobic pocket near active siteGrow into active site by adding a linker and a group mimicking the pteridine diamino moiety.
Frag-BPyrimidine-2,4-diamine500 µMActive site (H-bonding with backbone)Use as an anchor and explore modifications at the 6- and 7-positions, such as adding methyl and methoxy (B1213986) groups.
Frag-CMethoxy-benzene800 µMAllosteric siteLink to an active site binder using the pteridine core as a central scaffold.

Phenotypic Screening for Novel Biological Activities

A library of compounds derived from this compound could be put through a phenotypic screen. For example, the library could be tested against a panel of cancer cell lines, with high-content imaging used to monitor changes in cell health, proliferation, and morphology. Compounds that show a desired effect (e.g., selective killing of cancer cells) are identified as hits.

The primary challenge of phenotypic screening is subsequent target deconvolution—identifying the specific molecular target or pathway responsible for the observed phenotype. However, its advantage lies in its ability to discover first-in-class drugs with novel mechanisms of action, as it does not depend on prior knowledge of a specific target.

Integrated Omics Approaches to Elucidate Pathway Perturbations

Once a biologically active compound like a derivative of this compound is identified, understanding its mechanism of action is crucial. Integrated omics approaches, such as proteomics and metabolomics, provide a global view of the cellular changes induced by the compound.

Proteomics: This involves quantifying the levels of thousands of proteins in a cell or tissue sample after treatment with the compound. A change in the abundance of certain proteins can point to the pathways being affected.

Metabolomics: This technique analyzes the small-molecule metabolites within a biological system. Perturbations in metabolic pathways, such as the pteridine biosynthesis pathway itself, can be directly observed. nih.govnih.gov For example, if the compound inhibits an enzyme, the substrate for that enzyme may accumulate while the product is depleted.

By treating cells with this compound and analyzing the resulting proteomic and metabolomic data, researchers can generate hypotheses about its mechanism of action. For instance, observing an accumulation of upstream metabolites in the pteridine pathway could suggest the compound is acting on a downstream enzyme. nih.gov This unbiased, system-wide analysis is invaluable for understanding how the compound works and for identifying potential biomarkers of its activity.

Rational Design of Multi-Targeted Ligands Based on this compound

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov The "one-drug, one-target" paradigm often falls short in these cases. The rational design of multi-targeted ligands (MTDLs) aims to create a single chemical entity that can modulate multiple, disease-relevant targets simultaneously. nih.govmdpi.com

The this compound scaffold is an excellent starting point for designing MTDLs. Its structure contains multiple points for modification—the diamino groups, the methoxy group, and the core ring system—that can be functionalized to interact with different targets.

The design process is rational and structure-based. It might involve merging pharmacophores from two different known inhibitors into a single molecule built around the pteridine core. For example, if Target A is known to bind molecules with a diamino-pyrimidine feature and Target B binds molecules with a substituted benzene (B151609) ring, the this compound structure could be elaborated to incorporate features that satisfy the binding requirements of both targets. This strategy could lead to more effective therapeutics with potentially improved efficacy and a lower propensity for developing resistance. mdpi.com

Challenges and Future Directions in 7 Methoxy 6 Methylpteridine 2,4 Diamine Research

Addressing Drug Resistance Mechanisms in Pathogens and Cancer Cells

A significant challenge in the development of any new antimicrobial or anticancer agent is the potential for the development of drug resistance. For 7-Methoxy-6-methylpteridine-2,4-diamine, which has been identified as an inhibitor of bacterial NAD+-dependent DNA ligase (LigA), understanding and overcoming resistance is paramount. rcsb.org

Future research should focus on elucidating the potential mechanisms by which pathogens, such as Staphylococcus aureus, could develop resistance to this compound. These mechanisms could include:

Target Modification: Mutations in the gene encoding DNA ligase A could alter the enzyme's structure, reducing the binding affinity of this compound.

Efflux Pumps: Bacteria may upregulate or acquire efflux pumps that actively transport the compound out of the cell, preventing it from reaching its intracellular target.

Target Overexpression: An increase in the production of DNA ligase A could titrate out the inhibitor, requiring higher concentrations of the drug to be effective.

Alternative Pathways: Bacteria might develop or utilize alternative pathways that bypass the need for the specific function of DNA ligase A that is inhibited by the compound.

While the primary identified activity of this compound is antibacterial, the broader class of pteridine (B1203161) derivatives has been extensively studied for anticancer properties. rcsb.orggoogle.com Should this compound be investigated for its anticancer potential, similar resistance mechanisms in cancer cells would need to be considered, such as alterations in drug transporters or target enzymes. nih.govchemsrc.com

Strategies for Enhancing Target Selectivity and Potency

The potency and selectivity of a drug candidate are critical for its therapeutic success, minimizing off-target effects and maximizing efficacy. For this compound, research has shown its inhibitory activity against bacterial DNA ligase A. rcsb.org

Strategies to enhance its selectivity and potency could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 7-methoxy and 6-methyl groups, as well as the 2,4-diamine substitutions on the pteridine ring, could lead to the identification of derivatives with improved binding affinity for the target enzyme. High-resolution X-ray crystal structures of the compound in complex with its target can guide these modifications. rcsb.org

Computational Modeling: In-silico docking studies, such as those that have already been performed with bacterial peptide deformylase, can be expanded to model interactions with DNA ligase A from various pathogens. nih.gov This can help in predicting which structural modifications are most likely to improve potency and selectivity.

Targeting Multiple Enzymes: A strategy of developing dual-target inhibitors could enhance efficacy and potentially reduce the development of resistance. Given the in-silico prediction of its interaction with peptide deformylase, further investigation into this dual inhibitory potential is warranted. nih.gov

Table 1: In-Silico Docking Energy of this compound

Target EnzymeDocking Energy (kcal/mol)
Bacterial Peptide Deformylase-84.0
Data from an in-silico investigation of antibacterial phytochemicals. nih.gov

Exploration of New Therapeutic Applications Beyond Current Research Areas

Currently, the primary documented therapeutic potential for this compound is as an antibacterial agent. rcsb.org However, the pteridine scaffold is known for its diverse biological activities, suggesting that this compound could have other therapeutic applications. nih.govsigmaaldrich.com

Future research could explore:

Antiviral Activity: Many pteridine derivatives have been investigated for their antiviral properties. Screening this compound against a panel of viruses could uncover new therapeutic avenues.

Kinase Inhibition: The pteridine core is present in many kinase inhibitors used in cancer therapy. Investigating the effect of this compound on various kinases, particularly those implicated in cancer and inflammatory diseases, could be a fruitful area of research.

Neuroprotective Effects: Some pteridine derivatives have shown potential in the context of neurological disorders. Exploring the neuroprotective properties of this compound could lead to its development for neurodegenerative diseases.

Anti-inflammatory Activity: Pteridines are also known to be involved in inflammatory processes. sigmaaldrich.com Evaluating the anti-inflammatory potential of this compound could open up its use in treating chronic inflammatory conditions.

Development of Robust In Vivo Preclinical Models for Efficacy Evaluation

While in vitro and in-silico studies provide valuable initial data, the true therapeutic potential of a compound can only be assessed through robust in vivo preclinical models. For this compound, the development and use of such models are crucial for evaluating its efficacy as an anti-staphylococcal agent. rcsb.org

Future research should involve:

Animal Models of Bacterial Infection: Establishing models of Staphylococcus aureus infection in animals, such as skin and soft tissue infection models or systemic infection models, will be essential to evaluate the in vivo efficacy of the compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models is necessary to establish a dosing regimen that can maintain therapeutic concentrations at the site of infection.

Toxicity Studies: Comprehensive toxicity studies in animals are required to ensure the safety of the compound before it can be considered for human trials.

Elucidation of Novel Pteridine Biosynthesis Pathways and Their Potential as Drug Targets

The biosynthesis of pteridines is essential for many organisms, and the enzymes in these pathways represent potential drug targets. While much is known about the folate biosynthesis pathway, which involves pteridine precursors, the elucidation of novel or less-characterized pteridine metabolic pathways could reveal new targets for drug development.

Future research in this area could focus on:

Pathway Mapping in Pathogens: Investigating the specific pteridine biosynthesis and salvage pathways in clinically relevant pathogens could identify unique enzymes that are absent in humans, making them ideal targets for selective inhibitors.

Role in Disease Pathogenesis: Understanding how alterations in pteridine metabolism contribute to the pathogenesis of diseases like cancer could provide a rationale for targeting these pathways. For instance, disruptions in pteridine metabolism have been observed in breast cancer.

Enzyme Characterization: Detailed biochemical and structural characterization of enzymes involved in novel pteridine pathways can facilitate the structure-based design of inhibitors.

By addressing these challenges and exploring these future directions, the scientific community can work towards realizing the full therapeutic potential of this compound and other related pteridine compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.